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molecular formula C11H10F3N3O2 B8488274 6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate

6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate

Cat. No. B8488274
M. Wt: 273.21 g/mol
InChI Key: QOBXQIQOGCQMTH-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

N-(2,4-Dimethoxybenzyl)-6-methylquinoxalin-2-amine (0.84 g, 2.72 mmol) was stirred in TFA (10 mL, 130 mmol)/CH2Cl2 (10 mL) at room temperature for 30 min. Solvents were removed on the rotary evaporator. Saturated aqueous Na2CO3 (200 mL) was added to the red residue, which then precipitated a tan solid. The mixture was extracted extensively with DCM. The organic layer was dried over sodium sulfate, concentrated, and dried under vacuum to afford 6-methylquinoxalin-2-amine 2,2,2-trifluoroacetate (640 mg, 2.343 mmol, 86% yield).
Name
N-(2,4-Dimethoxybenzyl)-6-methylquinoxalin-2-amine
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[NH:6][C:7]1[CH:16]=[N:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([CH3:17])[CH:13]=2)[N:8]=1.[C:24]([OH:30])([C:26]([F:29])([F:28])[F:27])=[O:25]>C(Cl)Cl>[F:27][C:26]([F:29])([F:28])[C:24]([OH:30])=[O:25].[CH3:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([NH2:6])[CH:16]=[N:15]2 |f:3.4|

Inputs

Step One
Name
N-(2,4-Dimethoxybenzyl)-6-methylquinoxalin-2-amine
Quantity
0.84 g
Type
reactant
Smiles
COC1=C(CNC2=NC3=CC=C(C=C3N=C2)C)C=CC(=C1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed on the rotary evaporator
ADDITION
Type
ADDITION
Details
Saturated aqueous Na2CO3 (200 mL) was added to the red residue, which
CUSTOM
Type
CUSTOM
Details
then precipitated a tan solid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted extensively with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)O)(F)F.CC=1C=C2N=CC(=NC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.343 mmol
AMOUNT: MASS 640 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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